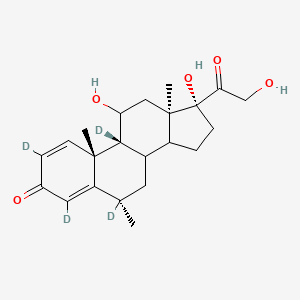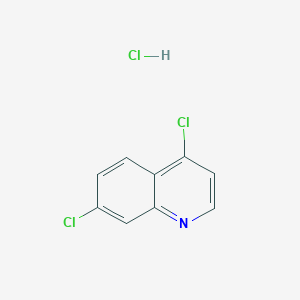
Quinoline,4,7-dichloro-,hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4,7-dichloro-, hydrochloride is a chemical compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly antimalarial drugs such as chloroquine and hydroxychloroquine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,7-dichloro-, hydrochloride typically involves the chlorination of 7-chloro-4-hydroxyquinoline. One common method starts with 3-chloroaniline, which is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Hydrolysis and decarboxylation follow, and the hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride .
Industrial Production Methods
Industrial production of Quinoline, 4,7-dichloro-, hydrochloride often involves large-scale chlorination processes. The compound is crystallized from methanol or ethanol to achieve high purity .
化学反应分析
Types of Reactions
Quinoline, 4,7-dichloro-, hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines are commonly used to replace the chlorine atom in the 4-position.
Oxidation: Strong oxidizing agents can be used, although specific conditions depend on the desired product.
Major Products
Chloroquine: A primary product formed through nucleophilic substitution with a specific primary amine.
Various Derivatives: Depending on the nucleophile used, a range of derivatives can be synthesized.
科学研究应用
Quinoline, 4,7-dichloro-, hydrochloride has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Antimicrobial Agents: Used in the synthesis of hybrid aminoquinoline-triazine derivatives that show antimicrobial activity.
Novel Drug Development: Continues to be of interest as an intermediate for new drug candidates.
作用机制
The mechanism of action of Quinoline, 4,7-dichloro-, hydrochloride primarily involves its role as an intermediate in drug synthesis. For example, in the synthesis of chloroquine, the compound undergoes nucleophilic substitution to form the active drug, which then targets the heme polymerase enzyme in the malaria parasite, inhibiting its function and leading to the parasite’s death .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug synthesized from Quinoline, 4,7-dichloro-, hydrochloride.
Hydroxychloroquine: Another antimalarial drug with similar synthesis pathways.
Amodiaquine: Shares structural similarities and is also used as an antimalarial.
Uniqueness
Quinoline, 4,7-dichloro-, hydrochloride is unique due to its high reactivity in nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of various pharmaceuticals .
属性
CAS 编号 |
1198-39-6 |
|---|---|
分子式 |
C9H6Cl3N |
分子量 |
234.5 g/mol |
IUPAC 名称 |
4,7-dichloroquinoline;hydrochloride |
InChI |
InChI=1S/C9H5Cl2N.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H;1H |
InChI 键 |
NFIFQHSRZZNWTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



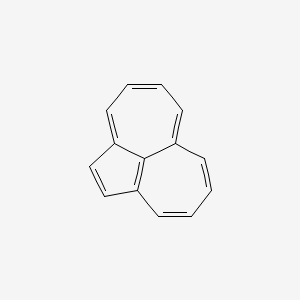
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
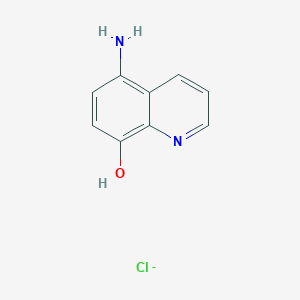
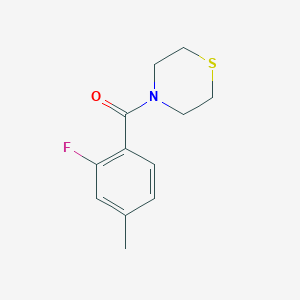
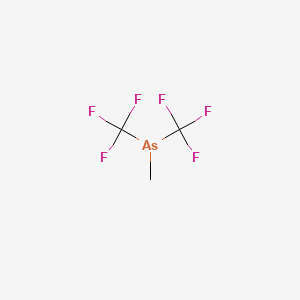
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
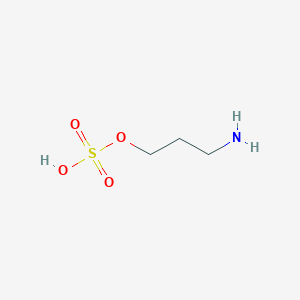
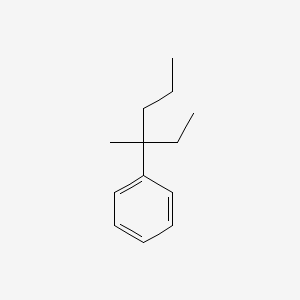

![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
